1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide
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Overview
Description
1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide is an organic compound that features a cyclobutane ring substituted with an aminomethyl group and an ethylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide can be synthesized through several methods. One common approach involves the amidation of N-protected amines. For instance, N-Alloc-, N-Boc-, and N-Cbz-protected amines can be converted to amides using isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . This method is efficient and offers high yields under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale amidation reactions. The use of protecting groups such as N-Alloc, N-Boc, and N-Cbz is common to prevent side reactions and improve yield. The process may also involve catalytic hydrogenation or reduction steps to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Scientific Research Applications
1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act on voltage-gated calcium channels, modulating their activity and affecting neuronal signaling . The compound’s effects are mediated through pathways involving calcium ion flux and neurotransmitter release.
Comparison with Similar Compounds
1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide can be compared with other similar compounds, such as:
Gabapentin: A structurally related compound used as an anticonvulsant and analgesic.
Cyclobutane derivatives: Other cyclobutane-based compounds with varying substituents and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-10-7(11)8(6-9)4-3-5-8/h2-6,9H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJVWSYHNGNQOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CCC1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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